molecular formula C15H23N3O4S B1394182 tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1190927-73-1

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate

Cat. No. B1394182
M. Wt: 341.4 g/mol
InChI Key: AZKAARBNMFKYAA-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate” is a research chemical with the CAS number 1190927-73-1 . It has a molecular formula of C15H23N3O4S and a molecular weight of 341.43 g/mol .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate” consists of a piperidine ring attached to a pyrimidine ring via a carbon atom . The piperidine ring is substituted with a tert-butyl carboxylate group, and the pyrimidine ring is substituted with a methylsulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate” include a molecular weight of 341.43 g/mol and a molecular formula of C15H23N3O4S .

Scientific Research Applications

Application in Histamine H4 Receptor Ligands

The compound was involved in a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor (H4R). These ligands were part of a study to optimize the potency of pyrimidine hits identified in a high-throughput screening (HTS) campaign. The optimization led to compound 4, which showed potency in vitro and acted as an anti-inflammatory agent in an animal model, indicating the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Application in Synthesis of Biologically Active Compounds

The compound is an important intermediate in the synthesis of biologically active compounds such as crizotinib. It was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The total yield of the synthesis was 49.9%, and the structure was confirmed by MS and 1HNMR spectrum (Kong et al., 2016).

Application in Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from commercially available piperidin-4-ylmethanol. The synthesis process was optimized for high yield (71.4%), highlighting the molecule's role in the development of anticancer therapeutics (Zhang et al., 2018).

Application in Vandetanib Intermediate Synthesis

This compound served as the key intermediate of Vandetanib. The synthesis involved acylation, sulfonation, and substitution, with a total yield of 20.2%. The synthetic route and structures were determined by MS and 1HNMR, signifying its importance in the synthesis of therapeutic agents (Wang et al., 2015).

Application in Nociceptin Antagonist Synthesis

The compound was used in the asymmetric synthesis of a useful intermediate for the synthesis of nociceptin antagonists. The process involved diastereoselective reduction and isomerization, yielding enantiomerically pure compound in large scale (>98% ee), demonstrating its application in synthesizing therapeutic agents (Jona et al., 2009).

properties

IUPAC Name

tert-butyl 3-(2-methylsulfonylpyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-5-6-11(10-18)12-7-8-16-13(17-12)23(4,20)21/h7-8,11H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKAARBNMFKYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676680, DTXSID801137997
Record name tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate

CAS RN

1187830-56-3, 1190927-73-1
Record name 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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